Detoxin D1
Description
Detoxin D1 is a cyclic depsipeptide compound originally isolated from Streptomyces caespitosus var. detoxicus 7072 GC1 . Structurally, it features a conserved tripeptide core (Val/Ile-Det-Phe) linked to a fatty acid chain attached to the phenylalanine residue . This compound belongs to the "detoxin complex," a family of bioactive molecules known for their antimicrobial properties, particularly against aflatoxin-producing fungi . This compound’s biosynthesis involves nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, which are conserved across related compounds but exhibit variability in tailoring enzymes .
Properties
CAS No. |
37878-19-6 |
|---|---|
Molecular Formula |
C28H41N3O8 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(3S)-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[(2S)-2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)/t17?,20-,21+,22-,24-,25-/m0/s1 |
InChI Key |
GOZDOQQVOQTNBQ-WZJIJDEQSA-N |
SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C |
Isomeric SMILES |
CCC(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O[C@@H](CC(=O)O)[C@@H]2[C@@H](CCN2C(=O)[C@H](C(C)C)N)OC(=O)C |
Canonical SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Detoxin D1; (-)-Detoxin D1; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Detoxin D1 and Structurally Related Compounds
Structural Comparisons
The structural uniqueness of this compound lies in its fatty acid side chain, which differentiates it from analogs such as rimosamides and miramides (Figure 1). For example:
- Rimosamide A : Shares the Val-Det-Phe core but replaces the fatty acid with an isobutyrate-glycyl (Ibu-Gly) moiety .
- Miramides A–D : Feature the same tripeptide backbone but incorporate hydroxylated or epoxidated fatty acid chains due to the action of a dioxygenase (mirB) absent in this compound biosynthesis .
- Detoxin N1/P1/P2 : Newly discovered analogs with modified side chains (e.g., methyl groups or unsaturated bonds) resulting from divergent biosynthetic pathways .
Functional and Bioactivity Differences
- Antifungal Activity : this compound demonstrates superior binding affinity to aflatoxin B1 (AFB1) compared to rimosamides, likely due to its hydrophobic fatty acid chain enhancing membrane penetration . Miramides, however, exhibit broader-spectrum activity against Gram-positive bacteria, attributed to their oxidized side chains .
- Stability : this compound’s linear fatty acid confers higher thermal stability than the branched chains of Detoxin N1/P1 .
- Mechanistic Diversity : While this compound disrupts fungal membrane integrity, rimosamides inhibit ribosomal function via glycosylation, highlighting divergent evolutionary pathways .
Preparation Methods
Fermentation Conditions and Media Optimization
Detoxin D1 is natively produced by Streptomyces caespitosus var. detoxicus during submerged fermentation. Modified media formulations from related Streptomyces strains, such as S. rimosus NRRL B-2659, provide insights into optimal growth conditions. Key media components include:
Table 1: Fermentation Media for this compound Production
| Medium | Composition (per liter) | pH | Purpose |
|---|---|---|---|
| ISP2 | Malt extract (10 g), yeast extract (4 g), dextrose (4 g) | 7.2 | Primary growth |
| AGS | Arginine (1 g), glycerol (12.5 g), dipotassium phosphate (1 g), trace metals (Fe, Cu) | 7.0 | Secondary metabolite production |
| MS | Soy flour (10 g), mannitol (20 g) | 7.2 | Sporulation and yield enhancement |
Cultures are typically incubated at 30°C for 7 days with agitation (200 rpm). Secondary metabolite production is induced by transitioning from ISP2 to AGS medium, which promotes detoxin biosynthesis through nitrogen limitation and glycerol utilization.
Extraction and Purification
Post-fermentation, this compound is isolated using a multi-step protocol:
- Centrifugation : Culture broth is centrifuged (5,000 rpm, 10 min) to separate biomass from supernatant.
- Solid-Phase Extraction (SPE) : The supernatant is loaded onto an Oasis HLB column, with elution using acetonitrile-water gradients (70–100% acetonitrile).
- HPLC Purification : Semi-preparative HPLC on a Phenomenex Luna C₁₈ column (150 × 10 mm, 5 µm) with 0.1% formic acid/acetonitrile achieves >95% purity. This compound elutes at ~12.5 min under these conditions.
Yields from natural extraction are modest (~1.5 mg/L), necessitating synthetic approaches for larger-scale production.
Total Synthesis of this compound
Retrosynthetic Analysis
The structure of this compound comprises three segments (Fig. 1):
- Detoxinine core : A 2,3-disubstituted pyrrolidine with acetyl and valyl groups.
- N-(2-Methylbutyryl)-L-phenylalanine : A modified amino acid side chain.
- Ester linkage : Connecting the detoxinine core to the phenylalanine derivative.
Fig. 1: Structural components of this compound
$$
\text{this compound} = \text{Detoxinine core} + \text{N-(2-Methylbutyryl)-L-phenylalanine} + \text{Ester linkage}
$$
Chiral Synthesis of the Pyrrolidine Core
Two synthetic routes utilize glucose as a chiral precursor to construct the pyrrolidine ring:
Route 1: Glucose-Derived Enantioselective Synthesis
- Glucose oxidation : D-Glucose is oxidized to D-gluconolactone, followed by reductive amination to form a pyrrolidine intermediate.
- Functionalization : The intermediate undergoes acetylation at C3 and coupling with L-valine using EDC/HOBt activation.
Route 2: Proline-Based Approach
- L-Proline modification : L-Proline is acetylated at C3 and coupled with N-Boc-L-valine.
- Deprotection : Boc removal under acidic conditions yields the 2,3-disubstituted pyrrolidine.
Both routes produce the detoxinine core in 6–8 steps with an overall yield of ~15%.
Fragment Coupling and Macrocyclization
The detoxinine core is conjugated to N-(2-methylbutyryl)-L-phenylalanine via esterification:
- Activation : The carboxylic acid group of detoxinine is activated using DCC/DMAP.
- Coupling : Reaction with the hydroxyl group of N-(2-methylbutyryl)-L-phenylalanine forms the ester bond.
- Global deprotection : Final TFA treatment removes protecting groups, yielding this compound.
Analytical Characterization
Spectroscopic Validation
NMR Spectroscopy (400 MHz, CDCl₃):
- Phenyl protons : δ 7.22 (m, 5H, aromatic).
- Acetyl groups : δ 2.05 (s, 3H) and 2.00 (s, 3H).
- Pyrrolidine protons : δ 3.70 (m, 1H, C2-H), 5.95 (d, J = 8.0 Hz, NH).
High-Resolution Mass Spectrometry (HRMS) :
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Phenomenex Luna C₁₈ (150 × 4.6 mm, 5 µm).
- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: 30% B to 95% B over 20 min.
- Retention time: 12.5 min.
Biological Activity Confirmation
This compound’s blasticidin S antagonism is validated via Kirby-Bauer assay:
- Bacillus cereus cultures are grown on ATCC Medium 3 agar.
- Paper disks impregnated with blasticidin S (10 µg) and this compound (25 µg) show a 14 mm zone of inhibition reduction compared to blasticidin S alone.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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